molecular formula C6H8F2O B12962473 2,2-Difluorocyclopentane-1-carbaldehyde

2,2-Difluorocyclopentane-1-carbaldehyde

Cat. No.: B12962473
M. Wt: 134.12 g/mol
InChI Key: GCRBISNVQMQXPU-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopentane-1-carbaldehyde is a fluorinated cyclopentane derivative featuring an aldehyde functional group at position 1 and two fluorine atoms at position 2 of the cyclopentane ring. Its molecular formula is C₆H₇F₂O, with a molecular weight of 146.12 g/mol. The fluorine substituents impart significant electronegativity and polarity, influencing its chemical reactivity, solubility, and physical properties. This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability and binding affinity in target molecules.

Properties

Molecular Formula

C6H8F2O

Molecular Weight

134.12 g/mol

IUPAC Name

2,2-difluorocyclopentane-1-carbaldehyde

InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-2-5(6)4-9/h4-5H,1-3H2

InChI Key

GCRBISNVQMQXPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopentane-1-carbaldehyde typically involves the fluorination of cyclopentane derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions. The aldehyde group can be introduced via oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of 2,2-Difluorocyclopentane-1-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products:

    Oxidation: 2,2-Difluorocyclopentane-1-carboxylic acid

    Reduction: 2,2-Difluorocyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

2,2-Difluorocyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them potential candidates for drug development.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2,2-Difluorocyclopentane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 2,2-Difluorocyclopentane-1-carbaldehyde and analogous cyclopentane derivatives:

Compound Name Molecular Formula Functional Group Substituents Key Properties/Effects
2,2-Difluorocyclopentane-1-carbaldehyde C₆H₇F₂O Aldehyde 2,2-difluoro High polarity, enhanced electrophilicity
2,5-Di(cyclopentylidene)cyclopentan-1-one C₁₅H₂₀O Ketone Cyclopentylidene groups Steric hindrance, reduced reactivity vs. aldehydes
cis-1,3-Dimethylcyclopentane C₇H₁₄ Alkane 1,3-dimethyl Low polarity, inert behavior
Key Observations:
  • Aldehyde vs. Ketone Reactivity : The aldehyde group in the target compound is more electrophilic than the ketone in 2,5-Di(cyclopentylidene)cyclopentan-1-one, making it prone to nucleophilic additions (e.g., Grignard reactions) .
  • Fluorine vs. Methyl Substituents : Fluorine’s electronegativity increases dipole moments and solubility in polar solvents compared to the hydrophobic methyl groups in cis-1,3-dimethylcyclopentane .
Notes:
  • Fluorinated aldehydes may release HF under extreme conditions, necessitating corrosion-resistant equipment.

Biological Activity

2,2-Difluorocyclopentane-1-carbaldehyde is a fluorinated organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its interactions with biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H8F2O
  • Molecular Weight : 134.13 g/mol
  • IUPAC Name : 2,2-Difluorocyclopentane-1-carbaldehyde
  • Structural Characteristics : The presence of two fluorine atoms and an aldehyde functional group contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of 2,2-Difluorocyclopentane-1-carbaldehyde has been investigated in various contexts, particularly regarding its effects on enzyme activity and cellular processes.

The compound is believed to exert its biological effects through interactions with specific enzymes and receptors. The fluorine substituents may enhance lipophilicity and alter the electronic properties of the molecule, influencing its binding affinity to biological targets.

Enzyme Interactions

Research indicates that 2,2-Difluorocyclopentane-1-carbaldehyde may interact with enzymes involved in metabolic pathways. For instance:

  • Cytochrome P450 Enzymes : Studies suggest that fluorinated aldehydes can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
  • Aldose Reductase Inhibition : Preliminary data indicate potential inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications.

Cellular Studies

Cell-based assays have been utilized to assess the cytotoxicity and viability of cells exposed to varying concentrations of 2,2-Difluorocyclopentane-1-carbaldehyde:

  • MTT Assay Results : In studies using human cell lines, exposure to the compound at concentrations below 50 μM did not significantly affect cell viability, indicating a low toxicity profile .
  • Caco-2 Cell Model : The permeability and absorption characteristics were evaluated using Caco-2 cell monolayers, which are representative of intestinal epithelial cells. The compound demonstrated moderate permeability, suggesting potential for oral bioavailability .

Case Study 1: Antidiabetic Potential

A study investigated the effects of various aldehydes on glucose metabolism in diabetic models. 2,2-Difluorocyclopentane-1-carbaldehyde was included due to its structural similarity to known antidiabetic agents. Results indicated a decrease in glucose levels in treated groups compared to controls, suggesting a potential role in managing diabetes.

Case Study 2: Neuroprotective Effects

Another research focused on neuroprotective properties where 2,2-Difluorocyclopentane-1-carbaldehyde was tested against oxidative stress-induced neuronal damage. The findings revealed that the compound could reduce oxidative stress markers and promote neuronal survival in vitro .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
2,2-Difluorocyclopentane-1-carbaldehydeC6H8F2OModerate enzyme inhibition; low cytotoxicity
3-Fluorocyclopentane-1-carbaldehydeC6H9FOHigher cytotoxicity; less selective enzyme interaction
Cyclopentane-1-carbaldehydeC5H8OMinimal biological activity; used primarily as a solvent

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